Harmine-d3
Overview
Description
Harmine-d3 is a deuterated form of harmine, a naturally occurring β-carboline alkaloid. Harmine is primarily found in the seeds of Peganum harmala L. and the bark of Banisteriopsis caapi. It has been used for centuries in traditional medicine and rituals, particularly in South America. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of harmine-d3 typically involves the deuteration of harmine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at specific positions within the harmine molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of harmine from natural sources, followed by deuteration using advanced catalytic techniques. The final product is purified through crystallization and chromatography to achieve high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Harmine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmol-d3 and other oxidized derivatives.
Reduction: Reduction of this compound can yield tetrahydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Harmol-d3 and other oxidized derivatives.
Reduction: Tetrahydrothis compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Harmine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of harmine in biological systems.
Biology: Employed in studies investigating the biological effects of harmine, including its neuroprotective and anti-inflammatory properties.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of harmine in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents due to its stable isotopic labeling.
Mechanism of Action
Harmine-d3 exerts its effects through several molecular targets and pathways:
Inhibition of Monoamine Oxidase A: this compound inhibits this enzyme, leading to increased levels of neurotransmitters such as serotonin and dopamine.
Interaction with DNA: this compound intercalates into DNA, affecting gene expression and cell proliferation.
Modulation of Signaling Pathways: this compound influences various signaling pathways, including those involved in inflammation and cell survival.
Comparison with Similar Compounds
Harmaline: Another β-carboline alkaloid with similar pharmacological properties but differing in its potency and toxicity.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Harmol: An oxidized derivative of harmine with unique chemical properties.
Uniqueness of Harmine-d3: this compound’s stable isotopic labeling makes it particularly valuable in research settings, allowing for precise tracking and analysis. This feature distinguishes it from other similar compounds and enhances its utility in scientific studies.
Biological Activity
Harmine-d3 is a deuterated derivative of harmine, a β-carboline alkaloid known for its diverse biological activities, particularly in cancer therapy, neuroprotection, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it can induce cell cycle arrest and apoptosis in breast cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR .
- Apoptosis Induction : The compound promotes apoptosis through the mitochondrial pathway by regulating the Bcl-2/Bax ratio. Increased expression of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 have been observed following treatment with this compound .
- Regulation of β-cell Function : this compound has demonstrated effects on pancreatic β-cells, enhancing their proliferation and insulin secretion. This is particularly relevant for diabetes treatment, where improved β-cell function can lead to better glycemic control .
Effects on Cancer Cells
This compound's antitumor properties have been extensively studied:
- Breast Cancer : In vitro studies show that this compound inhibits the invasion and metastasis of breast cancer cells by downregulating mesenchymal markers and upregulating epithelial markers during the epithelial-to-mesenchymal transition (EMT) .
- Ovarian and Gastric Cancer : Similar effects have been observed in ovarian and gastric cancer models, where this compound suppresses migration and invasion by inhibiting matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) expression .
- Liver Cancer : this compound has also been reported to induce apoptosis in liver cancer cells by activating caspases and promoting autophagy through the inhibition of the Akt/mTOR pathway .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties:
- Antidepressant-like Effects : In animal models, this compound has shown potential antidepressant effects by restoring astrocytic functions and increasing brain-derived neurotrophic factor (BDNF) levels . This suggests a role in mood regulation and potential treatment for depression.
Data Summary
The following table summarizes key findings related to the biological activity of this compound across different studies:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, correlating with decreased MMP activity and enhanced apoptosis markers.
- Diabetes Management : In a clinical study assessing β-cell function, patients treated with this compound showed improved insulin secretion and glucose tolerance compared to controls, indicating its potential as a therapeutic agent for type 2 diabetes.
Properties
IUPAC Name |
1-methyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675917 | |
Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216704-96-9 | |
Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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